molecular formula C18H19NO4 B4553497 2-methoxyethyl 4-[(2-methylbenzoyl)amino]benzoate

2-methoxyethyl 4-[(2-methylbenzoyl)amino]benzoate

Cat. No.: B4553497
M. Wt: 313.3 g/mol
InChI Key: LHAMPURYQLQFAO-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-[(2-methylbenzoyl)amino]benzoate is a useful research compound. Its molecular formula is C18H19NO4 and its molecular weight is 313.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.13140809 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Fate and Behavior of Parabens

One study reviewed the occurrence, fate, and behavior of parabens, which are chemically related to the query compound, in aquatic environments. Parabens, including methylparaben and propylparaben, are widely used as preservatives in cosmetics and pharmaceuticals. They are considered emerging contaminants due to their ubiquitous presence in surface water and sediments, stemming from the consumption of paraben-based products. Despite wastewater treatments effectively reducing their concentrations, parabens persist at low levels in effluents. Their presence in the environment raises concerns about their potential as weak endocrine disruptors. Moreover, parabens can undergo reactions with free chlorine to produce halogenated by-products, which are more stable and persistent, necessitating further research into their toxicity (Haman, Dauchy, Rosin, & Munoz, 2015).

Therapeutic Potential of Benzothiazoles

Another study highlights the therapeutic potential of benzothiazoles, a class of compounds that includes 2-methoxyethyl 4-[(2-methylbenzoyl)amino]benzoate, in patent literature. Benzothiazoles are known for their broad spectrum of activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor properties. They serve as crucial scaffolds in drug discovery for various diseases and disorders. The structural simplicity of benzothiazoles facilitates the development of chemical libraries, which could be instrumental in discovering new chemical entities for the market. This underlines the importance of benzothiazoles in medicinal chemistry and their potential for developing new therapies (Kamal, Hussaini, & Mohammed, 2015).

Synthesis and Applications of Benzothiazole Derivatives

Further research into benzothiazole derivatives reveals their significant role in medicinal chemistry. Benzothiazole and its derivatives exhibit a wide range of biological activities, making them important compounds in the development of new pharmacotherapies. The review discusses various synthetic routes for preparing benzothiazole derivatives and their importance as precursors for pharmaceutical applications. The synthesis of these compounds, including methods for functionalization and modification, provides insights into the versatility of benzothiazole derivatives in drug development (Farooq & Ngaini, 2019).

Properties

IUPAC Name

2-methoxyethyl 4-[(2-methylbenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-13-5-3-4-6-16(13)17(20)19-15-9-7-14(8-10-15)18(21)23-12-11-22-2/h3-10H,11-12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHAMPURYQLQFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.